3-(3-Fluoro-2-methoxyphenyl)propanal
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Overview
Description
3-(3-Fluoro-2-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanal can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methoxyphenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic aromatic substitution reactions often require strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.
Reduction: 3-(3-Fluoro-2-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-2-methoxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methoxyphenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of the fluorine atom and methoxy group can affect the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)propanal
- 2-Fluoro-2-(3-methoxyphenyl)propanal
Uniqueness
3-(3-Fluoro-2-methoxyphenyl)propanal is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This structural arrangement can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(3-fluoro-2-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H11FO2/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
JACZRPUDNVXQLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)CCC=O |
Origin of Product |
United States |
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